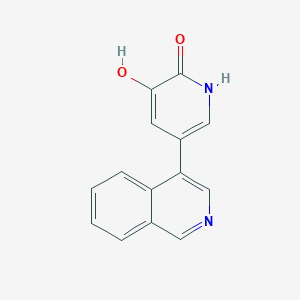
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a pyridinone core with an isoquinoline moiety, which contributes to its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyridinone precursors under controlled conditions. For instance, the reaction of 4-hydroxyisoquinoline with 2-chloropyridine in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives that retain the core structure of the compound while introducing new functional groups .
Aplicaciones Científicas De Investigación
3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
1,2,4-Benzothiadiazine-1,1-dioxide: Another class of heterocycles with diverse pharmacological properties
Uniqueness: 3-Hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one is unique due to its specific combination of a pyridinone core and an isoquinoline moiety, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for drug discovery and development .
Propiedades
Fórmula molecular |
C14H10N2O2 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
3-hydroxy-5-isoquinolin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-13-5-10(7-16-14(13)18)12-8-15-6-9-3-1-2-4-11(9)12/h1-8,17H,(H,16,18) |
Clave InChI |
ATWGTFJOWHXQCA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NC=C2C3=CNC(=O)C(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















